![molecular formula C17H15F3N2O4 B2706129 methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338960-24-0](/img/structure/B2706129.png)
methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a compound that falls under the category of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps
Key reagents and conditions may include:
Oxazole formation: : This can involve the condensation of a β-keto ester with an amine under acidic conditions.
Introduction of the trifluoromethyl group: : This can be achieved using trifluoromethylating agents.
Formation of the final product: : A coupling reaction under mild conditions may be employed to introduce the dimethylamino group and finalize the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would require scaled-up processes with optimization of each step to maximize yield and purity. Common practices include the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms, typically using reagents like m-chloroperbenzoic acid.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, often using reagents like lithium aluminum hydride.
Substitution: : Replacement of one functional group with another, which can be carried out under basic or acidic conditions.
Common Reagents and Conditions: Common reagents include:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents such as bromine, nucleophiles like ammonia or amines.
Major Products: The major products depend on the type of reaction:
Oxidation: : Oxidized derivatives with additional oxygen atoms.
Reduction: : Reduced forms with increased hydrogen content.
Substitution: : Compounds with varied functional groups replacing the original moieties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic benefits.
Biology: In biological research, derivatives of methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate may be investigated for their bioactivity and interaction with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interaction with various biological pathways, making it a potential therapeutic agent for diseases.
Industry: In industry, the compound is utilized in the development of specialized materials. Its unique properties make it valuable in creating polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The trifluoromethyl and dimethylamino groups play a significant role in the compound’s interaction with enzymes or receptors, modulating their activity and leading to desired biological effects.
Molecular Targets and Pathways: The exact molecular targets and pathways can vary, but generally involve key enzymes or receptors involved in metabolic or signaling pathways. Detailed studies would focus on identifying these interactions at the molecular level.
Comparación Con Compuestos Similares
Compared to similar compounds, methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
List of Similar Compounds:Methyl 5-(trifluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
Methyl 5-[(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate.
Methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-hydroxybut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate.
This compound’s unique structural features offer numerous avenues for research and application, making it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
methyl 5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-22(2)9-11(15(23)17(18,19)20)14-12(16(24)25-3)13(21-26-14)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPPKSVPILIGE-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)\C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-cyclopentyl-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2706046.png)

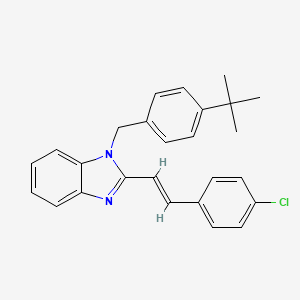
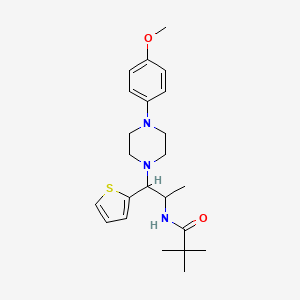
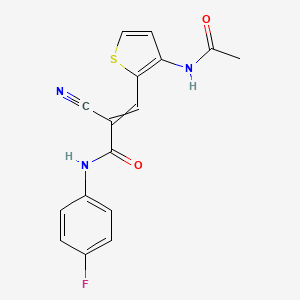

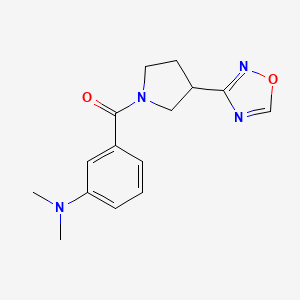
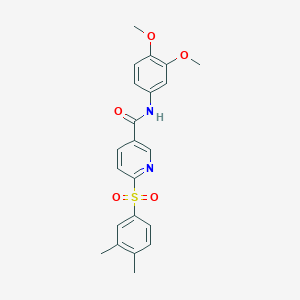

![5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2706063.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)

![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)
